![molecular formula C13H13NO3 B5868251 (2-hydroxy-3-quinolinyl)methyl propionate](/img/structure/B5868251.png)
(2-hydroxy-3-quinolinyl)methyl propionate
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Overview
Description
“(2-hydroxy-3-quinolinyl)methyl propionate” is a quinoline derivative. Quinoline is a nitrogen-containing heterocycle and is one of the most common heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Chemical Reactions Analysis
Again, while specific reactions involving “(2-hydroxy-3-quinolinyl)methyl propionate” are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of quinoline .Scientific Research Applications
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . For example, quinoline derivatives have shown potential as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .
Synthetic Organic Chemistry
Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Industrial Chemistry
In the field of industrial chemistry, quinolines also play a significant role . Their derivatives are used in the production of dyes, preservatives, and pesticides .
Green Chemistry
There is a growing societal expectation that chemists should produce greener and more sustainable chemical processes . Quinoline derivatives can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Photocatalytic Synthesis
Quinoline derivatives can be synthesized using photocatalytic synthesis (UV radiation) . This method is considered green and clean, contributing to the sustainability of chemical processes .
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another green method used for the synthesis of quinoline derivatives . This method is faster and more efficient than traditional heating methods .
Mechanism of Action
Target of Action
It is known that quinoline derivatives have a variety of applications in medicinal and synthetic organic chemistry . They are important compounds due to their diverse spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities .
Future Directions
The future directions for research on “(2-hydroxy-3-quinolinyl)methyl propionate” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)17-8-10-7-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUUTLZAGJFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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